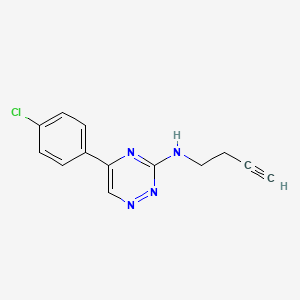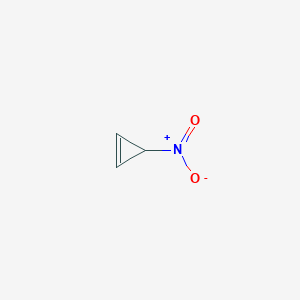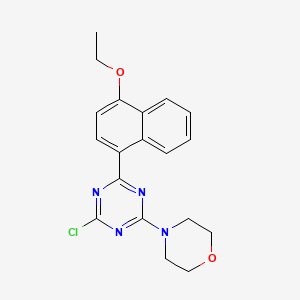
1-(Furan-2-YL)hexane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-YL)hexane-1,6-diol is an organic compound that features a furan ring attached to a hexane chain with hydroxyl groups at both ends. This compound is of interest due to its unique structure, which combines the aromatic properties of the furan ring with the flexibility and reactivity of the hexane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Furan-2-YL)hexane-1,6-diol can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, which is a reaction used to synthesize substituted furans from 1,4-diketones . The reaction typically requires an acid catalyst to facilitate the cyclization of the diketone into the furan ring .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the Paal-Knorr synthesis is carried out under controlled conditions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-2-YL)hexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Electrophilic substitution reactions may use reagents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of hexane-1,6-dione derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-YL)hexane-1,6-diol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of 1-(Furan-2-YL)hexane-1,6-diol involves its interaction with molecular targets through its hydroxyl groups and furan ring. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the furan ring can participate in π-π interactions and other aromatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Furan-2-YL)ethanone: A simpler furan derivative with a shorter carbon chain.
2-Furan-2-yl-6-phenyl-7-oxa-1-aza-bicyclo [2.2.1]heptane: A more complex furan derivative with additional functional groups.
Uniqueness
1-(Furan-2-YL)hexane-1,6-diol is unique due to its combination of a furan ring with a flexible hexane chain and terminal hydroxyl groups. This structure provides a balance of aromatic and aliphatic properties, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
115843-86-2 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1-(furan-2-yl)hexane-1,6-diol |
InChI |
InChI=1S/C10H16O3/c11-7-3-1-2-5-9(12)10-6-4-8-13-10/h4,6,8-9,11-12H,1-3,5,7H2 |
InChI-Schlüssel |
FXGDHPNGQUQYNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(CCCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


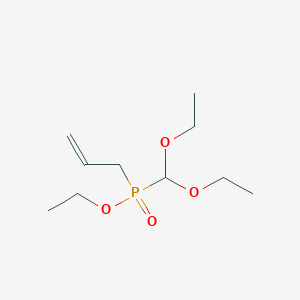
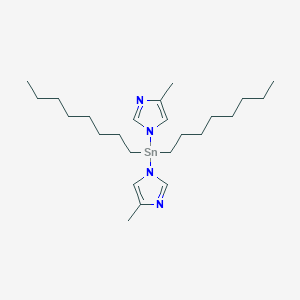
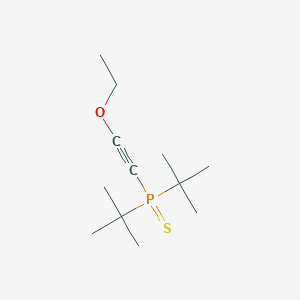

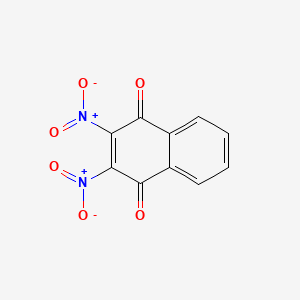
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)
![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)



